molecular formula C16H16FNOS B12005799 N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 763125-46-8

N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B12005799
CAS No.: 763125-46-8
M. Wt: 289.4 g/mol
InChI Key: ZKUAMYYNOWVOIF-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide is an organic compound that features a thioether linkage between a 4-ethylphenyl group and a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves the reaction of 4-ethylphenylamine with 4-fluorobenzenethiol in the presence of a suitable acylating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether linkage, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-thioetherized products.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-2-((4-fluorophenyl)thio)acetamide: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-Ethylphenyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom.

    N-(4-Ethylphenyl)-2-((4-bromophenyl)thio)acetamide: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

N-(4-Ethylphenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to similar compounds.

Properties

CAS No.

763125-46-8

Molecular Formula

C16H16FNOS

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-(4-fluorophenyl)sulfanylacetamide

InChI

InChI=1S/C16H16FNOS/c1-2-12-3-7-14(8-4-12)18-16(19)11-20-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

ZKUAMYYNOWVOIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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